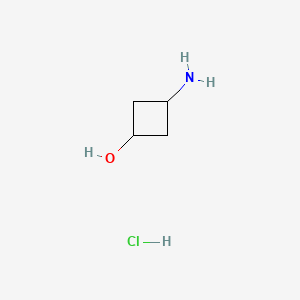
N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcidPotassiumSalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic acid potassium salt (N-A-F-H-O-S-A-P-S) is a synthetic compound that has been used in a variety of scientific research applications. The compound is composed of N-acetyl-N-9H-fluoren-2-yl-hydroxylamine and O-sulfonic acid potassium salt. This compound is a versatile tool for scientists due to its unique properties, such as its solubility in both organic and aqueous solutions, as well as its stability in a wide range of pH and temperature ranges.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcidPotassiumSalt involves the acetylation of N-9H-fluoren-2-yl-hydroxylamine followed by sulfonation and subsequent formation of the potassium salt.
Starting Materials
N-9H-fluoren-2-yl-hydroxylamine, Acetic anhydride, Sulfuric acid, Potassium hydroxide, Wate
Reaction
N-9H-fluoren-2-yl-hydroxylamine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine., The resulting product is then sulfonated using sulfuric acid to form N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcid., The sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt of N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcidPotassiumSalt., The final product is isolated by filtration and drying.
Wissenschaftliche Forschungsanwendungen
N-A-F-H-O-S-A-P-S has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as organosulfur compounds and organofluorine compounds. In addition, N-A-F-H-O-S-A-P-S has been used as a tool for the study of the mechanisms of action of various chemical compounds, as well as for studying the biochemical and physiological effects of various compounds.
Wirkmechanismus
N-A-F-H-O-S-A-P-S is thought to act by forming a covalent bond with the target molecule, thus altering its structure and function. This bond is formed through the formation of a hydrogen bond between the oxygen atom of the N-A-F-H-O-S-A-P-S and the target molecule. This bond is strong enough to alter the structure and function of the target molecule, thus allowing for the study of the biochemical and physiological effects of the compound.
Biochemische Und Physiologische Effekte
N-A-F-H-O-S-A-P-S has been used to study the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of various drugs on the human body. In addition, N-A-F-H-O-S-A-P-S has been used to study the effects of various environmental pollutants on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
N-A-F-H-O-S-A-P-S has several advantages for use in lab experiments. For example, it is highly soluble in both organic and aqueous solutions, and is stable in a wide range of pH and temperature ranges. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to using N-A-F-H-O-S-A-P-S in lab experiments. For example, it is not very stable in acidic solutions, and it can react with other compounds in the reaction mixture.
Zukünftige Richtungen
N-A-F-H-O-S-A-P-S has many potential future applications in scientific research. For example, it could be used to study the effects of various compounds on the human body, as well as to study the mechanisms of action of various compounds. In addition, it could be used to study the effects of various environmental pollutants on the human body. Furthermore, it could be used to study the effects of various drugs on the human body, as well as to develop new drugs and treatments for various diseases. Finally, it could be used to study the effects of various compounds on the environment, as well as to develop new methods for the safe disposal of hazardous materials.
Eigenschaften
InChI |
InChI=1S/C15H13NO5S.K/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2-7,9H,8H2,1H3,(H,18,19,20); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQLSDOFKXWFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13KNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonicAcidPotassiumSalt | |
CAS RN |
74925-71-6 |
Source


|
| Record name | Sulfuric acid, mono(acetyl-9H-fluoren-2-ylazanyl) ester, potassium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74925-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










